3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide
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Overview
Description
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide is a chemically synthesized compound of significant interest in the fields of organic chemistry, medicinal chemistry, and pharmacology. It features a complex molecular structure with distinct isothiazolone, sulfonylamide, and pyrimidine moieties, which provide a rich platform for various biochemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide typically begins with the formation of the benzoisothiazolone nucleus. This is achieved by cyclization of an appropriately substituted aniline derivative in the presence of sulfonyl chloride and oxidizing agents such as hydrogen peroxide. Subsequent steps involve the addition of the sulfonylamide group using a condensation reaction with 4-methylpyrimidin-2-ylamine. The final step introduces the propanamide side chain through amidation using appropriate carboxylic acid derivatives and coupling reagents.
Industrial Production Methods
Industrial production of this compound involves scaling up the aforementioned synthetic routes using continuous flow processes and automated reactors to ensure precise control of reaction conditions. The use of catalytic systems and green chemistry principles are often employed to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions including:
Oxidation: Particularly at the sulfur atom, leading to sulfoxides and sulfones.
Reduction: Primarily involving the nitro or carbonyl groups, often yielding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions at the phenyl or pyrimidine rings.
Condensation: Such as the formation of hydrazones and Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), Friedel-Crafts catalysts.
Condensation: Hydrazine, aldehydes, and ketones.
Major Products
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Halogenated derivatives: from substitution.
Hydrazones and Schiff bases: from condensation reactions.
Scientific Research Applications
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide has wide-ranging applications, such as:
Chemistry: As a ligand in coordination chemistry and a building block for more complex molecules.
Biology: Used in studying enzyme inhibition due to its sulfonylamide group, which mimics natural substrates.
Medicine: Potential therapeutic agent in drug design targeting specific enzymes and receptors.
Industry: A precursor in the synthesis of dyes, agrochemicals, and specialty polymers.
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes and receptors. The sulfonylamide group mimics natural enzyme substrates, leading to competitive inhibition. Additionally, its pyrimidine moiety can interact with nucleic acids, potentially affecting DNA and RNA synthesis. The isothiazolone ring offers reactive sites for covalent bonding with target proteins, modifying their function.
Comparison with Similar Compounds
Unique Characteristics
The combination of isothiazolone, sulfonylamide, and pyrimidine structures makes it unique among similar compounds.
Enhanced reactivity and binding affinity due to the multiple functional groups.
Similar Compounds
3-(2-oxobenzo[d]isothiazol-3(2H)-yl)-N-(4-((4-methylpyrimidin-2-yl)amino)sulfonyl)phenyl)propanamide: A compound with similar core structures but differing in the position and nature of functional groups.
Benzoisothiazolone derivatives: Generally used in antimicrobial agents and enzyme inhibitors.
Sulfonylamide-based pyrimidines: Common in pharmaceuticals targeting enzymes like carbonic anhydrase.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O6S2/c1-14-10-12-22-21(23-14)25-33(29,30)16-8-6-15(7-9-16)24-19(27)11-13-26-20(28)17-4-2-3-5-18(17)34(26,31)32/h2-10,12H,11,13H2,1H3,(H,24,27)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFXWDRYGIOGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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